3-Bromo-4-(diphenylphosphanyl)-2,6-dimethoxypyridine
Overview
Description
3-Bromo-4-(diphenylphosphanyl)-2,6-dimethoxypyridine is an organophosphorus compound that features a pyridine ring substituted with bromine, diphenylphosphanyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(diphenylphosphanyl)-2,6-dimethoxypyridine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(diphenylphosphanyl)-2,6-dimethoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The diphenylphosphanyl group can be oxidized to form phosphine oxides.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Coupling Reactions: Palladium catalysts and organoboron compounds are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation reactions can produce phosphine oxides.
Scientific Research Applications
3-Bromo-4-(diphenylphosphanyl)-2,6-dimethoxypyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(diphenylphosphanyl)-2,6-dimethoxypyridine involves its ability to act as a ligand, coordinating with metal centers to form complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal center.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-(diphenylphosphanyl)pyridine
- 2,6-Dimethoxypyridine
- 4-(Diphenylphosphanyl)-2,6-dimethoxypyridine
Uniqueness
3-Bromo-4-(diphenylphosphanyl)-2,6-dimethoxypyridine is unique due to the combination of its substituents, which confer specific electronic and steric properties. This makes it particularly useful in certain catalytic applications where other similar compounds may not perform as effectively.
Properties
Molecular Formula |
C19H17BrNO2P |
---|---|
Molecular Weight |
402.2 g/mol |
IUPAC Name |
(3-bromo-2,6-dimethoxypyridin-4-yl)-diphenylphosphane |
InChI |
InChI=1S/C19H17BrNO2P/c1-22-17-13-16(18(20)19(21-17)23-2)24(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChI Key |
NYNONSMONJOUDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)Br)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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